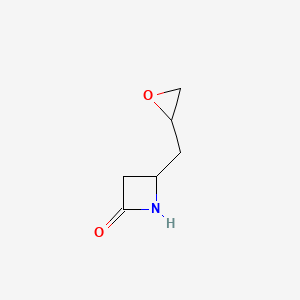

4-(Oxiran-2-ylmethyl)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Oxiran-2-ylmethyl)azetidin-2-one” is a chemical compound with the CAS Number: 2344677-65-0 . It has a molecular weight of 127.14 and is in liquid form . The IUPAC name for this compound is 4-(oxiran-2-ylmethyl)azetidin-2-one .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2/c8-6-2-4(7-6)1-5-3-9-5/h4-5H,1-3H2,(H,7,8) . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Chemical Reactions Analysis

The reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds has been reported . DSC, IR, and solubility analyses have demonstrated that both (2) and (3) exhibit a self-curing characteristic in the presence of 0.5 wt% 4-dimethylaminopyridine .Physical And Chemical Properties Analysis

The compound has a storage temperature of -10 degrees . It is in liquid form .Aplicaciones Científicas De Investigación

- Azetidine derivatives have attracted attention due to their pharmacophore subunit, which is present in various natural and synthetic compounds. Researchers explore these derivatives for their biological activities, including antiviral, antibacterial, and antitumor effects .

- Oxetane rings are interesting monomers for polymerization. For instance, 2-chloroethyl vinyl ether can be polymerized using eco-friendly catalysts like maghnite clay .

- Researchers study the reaction of activated esters with epoxides . A model compound, 2-methoxy-4-(oxiran-2-ylmethyl)phenyl acetate , demonstrates the self-curing mechanism involving active ester and epoxide moieties .

Medicinal Chemistry and Drug Development

Polymer Chemistry

Self-Curing Mechanisms

Materials Science and Organic Synthesis

Mecanismo De Acción

Target of Action

It is known that azetidine derivatives are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .

Biochemical Pathways

It is known that azetidine derivatives can exhibit a variety of biological activities , suggesting that they may interact with multiple biochemical pathways.

Direcciones Futuras

While specific future directions for “4-(Oxiran-2-ylmethyl)azetidin-2-one” are not available, research into similar compounds suggests potential areas of interest. For instance, azetidin-2-ones have been recognized as a useful building block for the synthesis of a large number of organic molecules . They have also been used in the synthesis of a variety of β-lactam antibiotics , suggesting potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

4-(oxiran-2-ylmethyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6-2-4(7-6)1-5-3-9-5/h4-5H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBLIGAUAYDXTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxiran-2-ylmethyl)azetidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2472615.png)

![benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2472619.png)

![N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)

![(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2472624.png)

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)

![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)

![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)